2-Methyl-4-nitrobutanal
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Overview
Description
2-Methyl-4-nitrobutanal is an organic compound with the molecular formula C5H9NO3. It is a nitroalkane derivative, characterized by the presence of both a nitro group (-NO2) and an aldehyde group (-CHO) on a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitrobutanal typically involves the nitration of 2-methylbutanal. One common method is the reaction of 2-methylbutanal with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the handling of nitric acid and the potential hazards associated with nitro compounds .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitrobutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-nitrobutanoic acid.
Reduction: 2-Methyl-4-aminobutanal.
Substitution: Various substituted nitrobutanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-nitrobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research has investigated its anti-inflammatory, analgesic, and antioxidant properties.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobutanal involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response. The nitro group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-3-phenylbutanal: Similar structure but with a phenyl group, showing enhanced biological activity.
4-Nitrobutanal: Lacks the methyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Methyl-4-nitrobutanal is unique due to the presence of both a nitro and an aldehyde group on a butane backbone, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-4-nitrobutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWECOAGUACYBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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